

Carpindolol: A Technical Guide to its Structure, Pharmacology, and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpindolol is a multifaceted pharmaceutical agent recognized for its activity as a beta-adrenergic blocker and its modulatory effects on the serotonin receptor system. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and a proposed synthetic route for **Carpindolol**. Quantitative data on its receptor binding affinities and functional activity are presented in a structured format. Detailed descriptions of its known signaling pathways are accompanied by explanatory diagrams generated using Graphviz. While a definitive, publicly documented synthesis protocol for **Carpindolol** remains elusive, a chemically sound synthetic pathway is proposed based on established organic chemistry principles and analogous reactions for similar molecular scaffolds.

Chemical Structure and Identification

Carpindolol is chemically identified as Isopropyl 4-{2-hydroxy-3-[(2-methyl-2-propanyl)amino]propoxy}-1H-indole-2-carboxylate.[1] Its core structure consists of an indole ring system, a characteristic feature of many biologically active compounds, linked to a propanolamine side chain which is common to many beta-blockers.



Identifier	Value	Reference	
IUPAC Name	Isopropyl 4-{2-hydroxy-3-[(2-methyl-2-propanyl)amino]propoxy}-1H-indole-2-carboxylate	[1]	
CAS Number	39731-05-0	[1]	
Molecular Formula	C19H28N2O4	[1]	
Molecular Weight	348.44 g/mol	[1]	
SMILES	CC(C)OC(=0)C1=CC2=C(N1) C=CC=C2OCC(CNC(C) (C)C)O	[1]	
InChI	InChI=1S/C19H28N2O4/c1- 12(2)25-18(23)16-9-14-15(21- 16)7-6-8-17(14)24-11- 13(22)10-20-19(3,4)5/h6-9,12- 13,20-22H,10-11H2,1-5H3	[1]	

Pharmacological Profile

Carpindolol exhibits a dual pharmacological action, functioning as a non-selective beta-adrenergic receptor antagonist and displaying specific activities at serotonin receptor subtypes. This profile suggests its potential therapeutic applications in cardiovascular disorders and conditions modulated by the serotonergic system.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on **Carpindolol**'s interaction with its primary molecular targets.



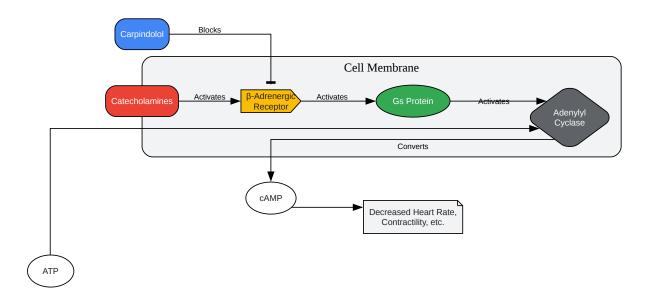
Receptor	Parameter	Value	Reference
5-HT ₁ B Receptor	pKd	8.53	[2]
pKB (Antagonist)	8.0	[2]	
5-HT ₁ D Receptor	pEC ₅₀ (Agonist)	5.91	[2]
pKd	6.37	[2]	

Note: Specific binding affinity data (e.g., Ki values) for beta-adrenergic receptors for **Carpindolol** are not readily available in the public domain. The data presented is for serotonin receptors.

Signaling Pathways

Beta-Adrenergic Blockade: As a beta-blocker, **Carpindolol** competitively inhibits the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors (β_1 and β_2). This action in the heart (primarily β_1) leads to a decrease in heart rate, myocardial contractility, and blood pressure. In other tissues, blockade of β_2 receptors can have various effects. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels.





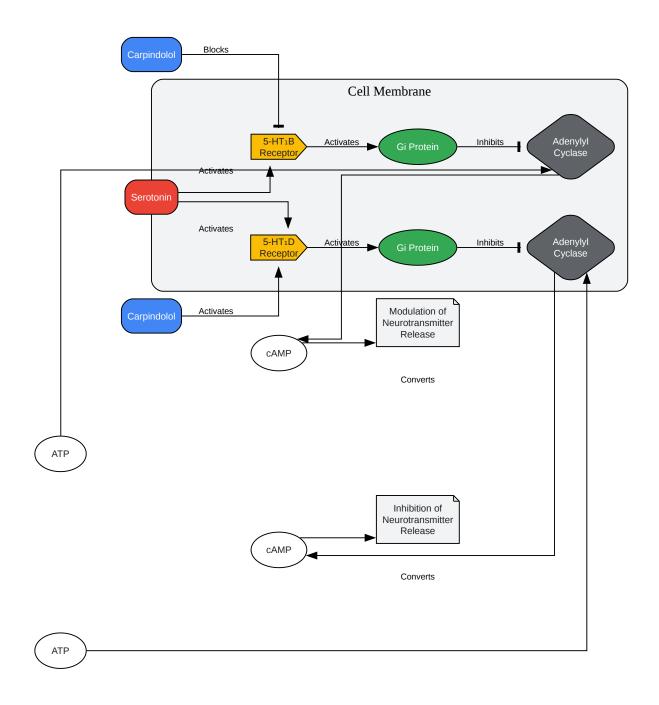
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Beta-Adrenergic Receptor Antagonism by **Carpindolol**.

Serotonin Receptor Modulation: **Carpindolol** demonstrates a unique profile at serotonin receptors, acting as an antagonist at the 5-HT₁B receptor and an agonist at the 5-HT₁D receptor.[1][2] Both of these receptors are G-protein coupled receptors that, upon activation, typically inhibit adenylyl cyclase.

- 5-HT₁B Receptor Antagonism: By blocking the 5-HT₁B receptor, **Carpindolol** prevents serotonin from binding and initiating the downstream signaling cascade. This can lead to an increase in the release of other neurotransmitters.
- 5-HT₁D Receptor Agonism: As an agonist at the 5-HT₁D receptor, **Carpindolol** mimics the action of serotonin, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.





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Dual Modulation of Serotonin Receptors by Carpindolol.



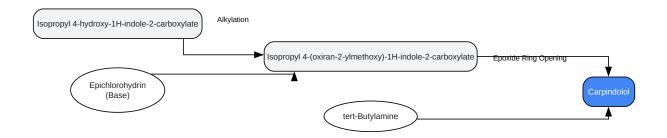
Synthesis of Carpindolol

A detailed, peer-reviewed synthesis protocol specifically for **Carpindolol** is not readily available in the current scientific literature. However, a plausible synthetic route can be proposed based on the well-established synthesis of structurally related beta-blockers, particularly those with an indole core like Pindolol. The proposed synthesis involves the reaction of a substituted indole precursor with an epoxide-containing side chain, followed by reaction with tert-butylamine.

Proposed Synthetic Pathway

The synthesis of **Carpindolol** can be envisioned in two main stages:

- Synthesis of the Epoxide Intermediate: Preparation of isopropyl 4-(oxiran-2-ylmethoxy)-1Hindole-2-carboxylate.
- Ring-Opening of the Epoxide: Reaction of the epoxide intermediate with tert-butylamine to yield Carpindolol.



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Proposed Synthetic Route for Carpindolol.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on standard organic synthesis procedures for analogous compounds. These protocols would require optimization and validation in a laboratory setting.

Step 1: Synthesis of Isopropyl 4-(oxiran-2-ylmethoxy)-1H-indole-2-carboxylate



 Materials: Isopropyl 4-hydroxy-1H-indole-2-carboxylate, epichlorohydrin, a suitable base (e.g., sodium hydride or potassium carbonate), and an appropriate solvent (e.g., dimethylformamide or acetone).

Procedure:

- To a solution of isopropyl 4-hydroxy-1H-indole-2-carboxylate in the chosen solvent, the base is added portion-wise at a controlled temperature (e.g., 0 °C) to form the corresponding phenoxide.
- Epichlorohydrin is then added to the reaction mixture, and the temperature is gradually increased and maintained until the reaction is complete (monitored by Thin Layer Chromatography).
- The reaction mixture is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
- The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography to yield the desired epoxide intermediate.

Step 2: Synthesis of Carpindolol

• Materials: Isopropyl 4-(oxiran-2-ylmethoxy)-1H-indole-2-carboxylate, tert-butylamine, and a suitable solvent (e.g., ethanol or isopropanol).

Procedure:

- The epoxide intermediate is dissolved in the chosen solvent, and an excess of tertbutylamine is added.
- The reaction mixture is heated to reflux and maintained at this temperature until the starting material is consumed (monitored by TLC).
- The solvent and excess tert-butylamine are removed under reduced pressure.



- The resulting residue is dissolved in an appropriate organic solvent and washed with water to remove any remaining impurities.
- The organic layer is dried, filtered, and concentrated.
- The crude Carpindolol can be purified by recrystallization from a suitable solvent system to yield the final product.

Conclusion

Carpindolol is a pharmacologically interesting molecule with a dual mechanism of action as a beta-blocker and a modulator of serotonin 5-HT₁B and 5-HT₁D receptors. Its chemical structure, featuring an indole core, provides a scaffold for its diverse biological activities. While quantitative data on its serotonergic activity is available, further research is needed to fully characterize its binding profile at adrenergic receptors and to elucidate its complete pharmacokinetic and pharmacodynamic properties. The proposed synthetic route offers a viable pathway for its preparation, which can be a starting point for medicinal chemists and process development scientists. This technical guide serves as a foundational resource for professionals in the field of drug discovery and development interested in Carpindolol and related compounds.

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References

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